1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Overview
Description
1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic organic compound featuring a triazole ring substituted with a methyl group at the 1-position, a phenyl group at the 4-position, and an aldehyde group at the 5-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with its targets. The compound may exhibit inhibitory potential through direct binding with the active site residues of enzymes
Biochemical Pathways
It is known that triazole derivatives can play a role in a variety of biochemical pathways due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Result of Action
It is known that triazole derivatives can exhibit a variety of biological activities, which suggests that this compound could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the triazole ring. The aldehyde group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Comparison with Similar Compounds
- 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
- 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
- 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde
Uniqueness: 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the presence of both a methyl and a phenyl group on the triazole ring, which enhances its chemical reactivity and biological activity compared to other triazole derivatives . This dual substitution pattern allows for more diverse interactions with biological targets and greater versatility in synthetic applications .
Properties
IUPAC Name |
3-methyl-5-phenyltriazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-13-9(7-14)10(11-12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQCSQBHJPBFEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C2=CC=CC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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